1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one 1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 688356-08-3
VCID: VC6167639
InChI: InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29)
SMILES: CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F
Molecular Formula: C24H19F2N3O2S
Molecular Weight: 451.49

1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one

CAS No.: 688356-08-3

Cat. No.: VC6167639

Molecular Formula: C24H19F2N3O2S

Molecular Weight: 451.49

* For research use only. Not for human or veterinary use.

1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one - 688356-08-3

Specification

CAS No. 688356-08-3
Molecular Formula C24H19F2N3O2S
Molecular Weight 451.49
IUPAC Name 1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Standard InChI InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29)
Standard InChI Key RZWXSRGFXUKKBO-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a quinazoline ring system, a heterocyclic scaffold renowned for its pharmacological versatility. Key substituents include:

  • A 3,4-difluorophenylamino group at position 4 of the quinazoline ring, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and receptor binding.

  • A sulfanyl-methyl bridge at position 2, connecting the quinazoline core to a 4-methoxyphenylacetone moiety. This thioether linkage contributes to conformational flexibility and potential redox activity .

  • A 4-methoxy-substituted acetophenone group, which may influence solubility and intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number688356-08-3
Molecular FormulaC24H19F2N3O2S\text{C}_{24}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight451.49 g/mol
Key Functional GroupsQuinazoline, thioether, ketone

X-ray crystallography data from analogous quinazoline derivatives (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) reveal dihedral angles of ~86° between the quinazoline and aryl rings, suggesting a non-planar conformation that could optimize binding to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one likely involves multi-step organic reactions, drawing from established methods for quinazoline derivatives :

  • Quinazoline Core Formation: Anthranilic acid derivatives react with isothiocyanates or thioureas under reflux conditions to construct the quinazoline ring .

  • Sulfanyl-Methyl Incorporation: Nucleophilic substitution between 2-mercaptoquinazoline intermediates and halogenated acetophenones introduces the thioether linkage .

  • Functional Group Modifications: Subsequent alkylation or acylation steps install the 3,4-difluorophenylamino and methoxy groups.

Critical Reaction Conditions

  • Solvents: Ethanol, dimethylformamide (DMF), or toluene under reflux .

  • Catalysts: Triethylamine or similar bases to deprotonate thiol groups .

  • Temperature: 80–120°C for optimal yield and purity .

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Quinazoline Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.

  • Thioether Linkage: Oxidizable to sulfoxides or sulfones under mild oxidative conditions .

  • Ketone Group: Participates in condensation reactions, enabling further derivatization.

Biological Activities and Mechanisms

Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Cell Line
GefitinibEGFR33MDA-MB-468
Compound 2f PI3Kβ18MDA-MB-468
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Antitumor45MCF-7

Antibacterial and Anticonvulsant Applications

Quinazoline-thioether hybrids exhibit broad-spectrum antibacterial activity, likely through interference with bacterial DNA gyrase . Additionally, some derivatives show anticonvulsant effects via GABAergic modulation .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity .

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

  • HPLC: Reverse-phase chromatography assesses purity (>95% recommended for pharmacological studies).

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing, informing solubility and formulation strategies .

Future Research Directions

Pharmacokinetic Optimization

  • Solubility Enhancement: Salt formation (e.g., monoethanolamine derivatives) could improve aqueous solubility, as demonstrated for structurally complex therapeutics .

  • Metabolic Stability: Fluorine substitution may reduce cytochrome P450-mediated degradation, warranting in vitro metabolism studies.

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific uptake while minimizing off-target effects .

Preclinical Efficacy Studies

  • In Vivo Models: Xenograft studies in immunocompromised mice to evaluate tumor growth inhibition.

  • Combination Therapies: Synergistic effects with EGFR inhibitors (e.g., gefitinib) merit exploration .

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